An In-depth Technical Guide to 1-[(4-chlorophenyl)sulfonyl]-L-proline: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1-[(4-chlorophenyl)sulfonyl]-L-proline: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-[(4-chlorophenyl)sulfonyl]-L-proline, a proline derivative with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related N-arylsulfonyl-L-proline analogues to present a robust profile of its anticipated chemical properties, a plausible synthetic route, and its prospective applications in drug discovery.
Molecular Overview and Physicochemical Properties
1-[(4-chlorophenyl)sulfonyl]-L-proline belongs to the class of N-arylsulfonyl-L-proline derivatives. The core structure consists of the amino acid L-proline, where the nitrogen atom of the pyrrolidine ring is substituted with a 4-chlorophenylsulfonyl group. This substitution significantly influences the molecule's steric and electronic properties, enhancing its potential for specific biological interactions.
Structural and Chemical Data
Below is a table summarizing the key identifiers and computed physicochemical properties for 1-[(4-chlorophenyl)sulfonyl]-L-proline.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₄S | - |
| Molecular Weight | 289.73 g/mol | [1] |
| IUPAC Name | (2S)-1-[(4-chlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | - |
| Canonical SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | - |
| InChI Key | Not available | - |
| CAS Number | Not available | - |
| Predicted XLogP3 | 1.8 | - |
| Predicted Hydrogen Bond Donor Count | 1 | - |
| Predicted Hydrogen Bond Acceptor Count | 5 | - |
| Predicted Rotatable Bond Count | 3 | - |
Inferred Physicochemical Characteristics
Based on the properties of analogous N-arylsulfonyl-L-proline compounds, the following characteristics can be anticipated:
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Appearance: Likely a white to off-white solid.
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Solubility: Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be pH-dependent, with increased solubility at higher pH values due to the deprotonation of the carboxylic acid group.
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Melting Point: N-Tosyl-L-proline, a structurally similar compound, has a melting point of 134-137 °C. The melting point of 1-[(4-chlorophenyl)sulfonyl]-L-proline is expected to be in a similar range.
Synthesis of 1-[(4-chlorophenyl)sulfonyl]-L-proline
The synthesis of N-arylsulfonyl-L-proline derivatives is generally achieved through the reaction of L-proline with the corresponding arylsulfonyl chloride in the presence of a base. This straightforward nucleophilic substitution reaction is a well-established method for forming sulfonamides.
Proposed Synthetic Protocol
The following protocol outlines a reliable method for the laboratory-scale synthesis of 1-[(4-chlorophenyl)sulfonyl]-L-proline.
Materials:
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L-proline
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4-chlorobenzenesulfonyl chloride[2]
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Sodium hydroxide (NaOH) or other suitable base
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Water
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Dichloromethane (DCM) or other suitable organic solvent
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Hydrochloric acid (HCl) for acidification
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Step-by-Step Procedure:
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Dissolution of L-proline: Dissolve L-proline in an aqueous solution of sodium hydroxide. The base serves to deprotonate the carboxylic acid and activate the secondary amine for nucleophilic attack.
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Addition of Sulfonyl Chloride: To the cooled solution of L-proline, add a solution of 4-chlorobenzenesulfonyl chloride in an organic solvent like dichloromethane dropwise with vigorous stirring. Maintaining a low temperature is crucial to control the exothermicity of the reaction.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, separate the organic layer. Wash the aqueous layer with the organic solvent to extract any remaining product.
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Acidification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthetic workflow for 1-[(4-chlorophenyl)sulfonyl]-L-proline.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the proline ring protons, typically in the range of 1.5-4.5 ppm. The aromatic protons of the 4-chlorophenyl group would appear as two doublets in the aromatic region (approximately 7.5-8.0 ppm) due to their coupling. The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (120-140 ppm), and the aliphatic carbons of the proline ring (20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
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A broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1750 cm⁻¹.
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Characteristic S=O stretching vibrations for the sulfonyl group, typically appearing as two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
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C-N stretching vibrations of the proline ring.
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C-Cl stretching vibration of the chlorophenyl group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The presence of a chlorine atom would result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).
Potential Applications in Drug Discovery and Development
N-arylsulfonyl-L-proline derivatives have emerged as a promising scaffold in medicinal chemistry due to their ability to act as rigid templates for presenting functional groups in a defined spatial orientation. This makes them attractive for targeting protein-protein interactions and enzyme active sites.
Integrin Inhibition and Antifibrotic Activity
Research into N-arylsulfonyl-l-proline scaffolds has identified them as potent and selective inhibitors of αvβ1 integrin.[3][4] Integrins are cell surface receptors involved in cell adhesion and signaling, and their dysregulation is implicated in various fibrotic diseases. The inhibition of αv integrins has shown significant antifibrotic effects in preclinical models of liver, lung, and kidney fibrosis.[4] The 4-chlorophenylsulfonyl moiety of the target compound could potentially enhance binding affinity and selectivity for specific integrin subtypes.
Caption: Potential mechanism of action as an αvβ1 integrin inhibitor.
Antimicrobial and Antioxidant Properties
Studies on proline-based sulfonamide derivatives have demonstrated their potential as antimicrobial and antioxidant agents.[5] The sulfonamide functionality is a well-known pharmacophore in many antibacterial drugs. The incorporation of the proline scaffold can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Therefore, 1-[(4-chlorophenyl)sulfonyl]-L-proline and its derivatives warrant investigation for their potential antimicrobial and antioxidant activities.
Conclusion and Future Directions
1-[(4-chlorophenyl)sulfonyl]-L-proline represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data is currently sparse, a comprehensive understanding of its likely chemical properties, synthesis, and biological potential can be inferred from the broader class of N-arylsulfonyl-L-proline derivatives. The established role of this scaffold as integrin inhibitors highlights a clear path for future research into its therapeutic applications, particularly in the context of fibrotic diseases. Further investigation into its synthesis, detailed spectroscopic characterization, and biological evaluation is necessary to fully elucidate the potential of this promising compound.
References
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Park, J., et al. (2016). Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 902–907. [Link]
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Park, J., et al. (2016). Exploring N-Arylsulfonyl-L-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors. ResearchGate. [Link]
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Umar, U. A., et al. (2018). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. ResearchGate. [Link]
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ChemWhat. (n.d.). 1-[(3-CHLOROPHENYL)SULFONYL]PROLINE. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved February 13, 2026, from [Link]
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